REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[C:3]1([C:13]#[N:14])[CH2:12][CH2:11][C:6]2([O:10]CCO2)[CH2:5][CH2:4]1.[C:16]1(C)[CH:21]=CC=[CH:18][CH:17]=1.C#C.Cl>O.C1(C2CCC=CCCC=2)C=CC=C1.[Co]>[CH3:15][N:2]([CH3:1])[C:3]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:21][N:14]=2)[CH2:4][CH2:5][C:6](=[O:10])[CH2:11][CH2:12]1 |f:5.6|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CN(C1(CCC2(OCCO2)CC1)C#N)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cyclopentadienyl-cycloocta-1,5-diene cobalt
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
C1(C=CC=C1)C1=CCCC=CCC1.[Co]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product obtained (5.47 g)
|
Type
|
WASH
|
Details
|
the mixture was washed with diethyl ether (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1(CCC(CC1)=O)C1=NC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |